N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide
Description
N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 g/mol . This compound is known for its unique properties and is widely used in scientific research.
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-11-14(18)16-12-6-5-7-13(10-12)21(19,20)17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNGXOWLIBYOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide typically involves the reaction of 3-(azepane-1-sulfonyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide has shown promise in drug development, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, especially Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). It has moderate effectiveness against Gram-negative bacteria such as Escherichia coli and yeasts like Candida albicans .
- Inhibition of Enzymatic Activity : The compound is being studied for its potential to inhibit enzymes involved in critical biological pathways. For instance, it may interact with kinases implicated in cancer pathways, making it a candidate for oncology research .
Antimicrobial Research
The compound has been evaluated for its antimicrobial potential through quantitative structure-activity relationship (QSAR) analyses. Studies have shown that modifications to the phenyl ring can enhance its efficacy against specific microbial strains. The results indicate that halogenated derivatives tend to exhibit increased lipophilicity, facilitating better membrane penetration and higher antimicrobial activity .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent in various synthesis reactions. Its ability to undergo nucleophilic substitution allows for the incorporation of different functional groups, which can lead to the development of novel compounds with tailored properties .
Antimicrobial Testing
A comprehensive study evaluated various N-substituted chloroacetamides, including this compound, against multiple microbial strains. The findings suggested that compounds with specific substitutions exhibited enhanced antimicrobial properties:
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Low | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | High | Moderate | Low |
QSAR Analysis
Quantitative structure-activity relationship models were employed to predict the biological activities of various derivatives based on molecular descriptors. The analysis revealed that modifications to the azepane ring could further optimize antimicrobial efficacy, suggesting avenues for future research .
Mechanism of Action
The mechanism of action of N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide
- N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and antimicrobial effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a sulfonamide group, a chloroacetamide moiety, and an azepane ring. These structural components are crucial for its interaction with biological targets.
| Component | Description |
|---|---|
| Sulfonamide Group | Enhances binding affinity to target proteins. |
| Chloroacetamide Moiety | Imparts reactivity and potential for enzyme inhibition. |
| Azepane Ring | Provides structural diversity, influencing pharmacological properties. |
The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities. The compound's ability to modulate protein functions suggests its potential role in treating diseases characterized by dysregulated enzyme activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. A study demonstrated that this compound could reduce inflammation in animal models, suggesting its utility as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through quantitative structure-activity relationship (QSAR) analysis. The compound showed effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). In vitro studies confirmed that the compound's activity varied with the position of substituents on the phenyl ring, enhancing its lipophilicity and cellular permeability .
Case Studies
- Anti-inflammatory Effects : In a controlled study using a carrageenan-induced paw edema model in rats, this compound demonstrated a significant reduction in inflammation compared to control groups treated with standard NSAIDs like Diclofenac .
- Antimicrobial Testing : A series of synthesized chloroacetamides, including this compound, were tested against E. coli, S. aureus, and C. albicans. Results indicated strong antibacterial activity against Gram-positive bacteria while showing moderate effects on Gram-negative strains .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide?
- Methodology :
- Multi-step organic synthesis is typically required, starting with functionalization of the phenyl ring. For example:
Sulfonylation : React 3-aminophenyl derivatives with azepane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 273 K) to introduce the sulfonyl group .
Acetamide Formation : Couple the sulfonylated intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., NaOH) in ethanol, followed by recrystallization for purification .
- Reaction conditions (temperature, solvent, stoichiometry) must be optimized to achieve >70% yield. Analytical techniques like NMR and IR confirm intermediate structures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., azepane sulfonyl group at the 3-position of the phenyl ring) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., Cl···O hydrogen bonds stabilizing the lattice) .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models optimize the antimicrobial activity of this compound derivatives?
- Methodology :
- Cheminformatics Tools : Use Molinspiration, SwissADME, and PreADMET to predict lipophilicity (logP), bioavailability, and membrane permeability .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring to enhance Gram-positive bacterial inhibition (e.g., MRSA MIC ≤ 8 µg/mL) .
- Data Validation : Cross-reference computational predictions with in vitro antimicrobial assays against S. aureus, MRSA, and C. albicans .
Q. What experimental strategies address discrepancies in biological activity data across different substituent positions?
- Methodology :
- Positional Isomer Libraries : Synthesize derivatives with substituents (e.g., Cl, F, Br) at ortho, meta, and para positions to analyze steric/electronic effects .
- Kinetic Studies : Measure time-dependent antimicrobial activity to differentiate bacteriostatic vs. bactericidal mechanisms .
- Membrane Permeability Assays : Use fluorescent probes (e.g., Nile Red) to correlate lipophilicity with cellular uptake efficiency .
Q. What structural modifications enhance the compound’s metabolic stability while retaining potency?
- Methodology :
- Cytochrome P450 Inhibition Assays : Screen derivatives for metabolic susceptibility using human liver microsomes .
- Bioisosteric Replacement : Replace labile groups (e.g., ester linkages) with azepane sulfonyl moieties to improve half-life .
- In Vivo Pharmacokinetics : Administer optimized derivatives in rodent models to assess oral bioavailability and plasma stability .
Q. How do crystallographic data inform intermolecular interactions critical for biological activity?
- Methodology :
- Hydrogen Bond Analysis : Resolve crystal structures to identify key interactions (e.g., N–H···O bonds between acetamide and target enzymes) .
- Halogen Bonding : Leverage Cl···O/N contacts (2.9–3.2 Å) to enhance binding affinity to bacterial enzymes .
- Molecular Docking : Align crystal structures with bacterial targets (e.g., S. aureus dihydrofolate reductase) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
